molecular formula C10H16N2O2 B14436843 5-Methyl-1-pentylpyrimidine-2,4(1H,3H)-dione CAS No. 77139-90-3

5-Methyl-1-pentylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14436843
CAS No.: 77139-90-3
M. Wt: 196.25 g/mol
InChI Key: GTQUTMNRQOJYQR-UHFFFAOYSA-N
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Description

5-Methyl-1-pentylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-pentylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts like hydrochloric acid or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-pentylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine compounds.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide in chloroform.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new pharmaceutical agents, particularly in the treatment of bacterial infections and cancer.

    Materials Science: As a building block for the synthesis of novel materials with unique electronic and optical properties.

    Biology: As a probe for studying enzyme interactions and metabolic pathways.

    Industry: As an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism by which 5-Methyl-1-pentylpyrimidine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1-hexylpyrimidine-2,4(1H,3H)-dione
  • 5-Methyl-1-butylpyrimidine-2,4(1H,3H)-dione
  • 5-Methyl-1-propylpyrimidine-2,4(1H,3H)-dione

Uniqueness

5-Methyl-1-pentylpyrimidine-2,4(1H,3H)-dione is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

77139-90-3

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

5-methyl-1-pentylpyrimidine-2,4-dione

InChI

InChI=1S/C10H16N2O2/c1-3-4-5-6-12-7-8(2)9(13)11-10(12)14/h7H,3-6H2,1-2H3,(H,11,13,14)

InChI Key

GTQUTMNRQOJYQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C(=O)NC1=O)C

Origin of Product

United States

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